1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylthiourea
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Overview
Description
1-(3,4-Dihydro-1H-isochromen-1-ylmethyl)-3-phenylthiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of an isochromenyl group attached to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylthiourea typically involves the reaction of 3,4-dihydro-1H-isochromen-1-ylmethylamine with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydro-1H-isochromen-1-ylmethyl)-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylthiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the isochromenyl group may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dihydro-1H-isochromen-1-yl)-N,N-dimethylmethanamine
- (1R)-3,4-Dihydro-1H-isochromen-1-yl-N-methylmethanaminium
- 1-[(1R)-3,4-Dihydro-1H-isochromen-1-yl]-N-methylmethanamine
Uniqueness
1-(3,4-Dihydro-1H-isochromen-1-ylmethyl)-3-phenylthiourea is unique due to the presence of both the isochromenyl and thiourea moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c21-17(19-14-7-2-1-3-8-14)18-12-16-15-9-5-4-6-13(15)10-11-20-16/h1-9,16H,10-12H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMLWSKPMWWGMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CNC(=S)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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